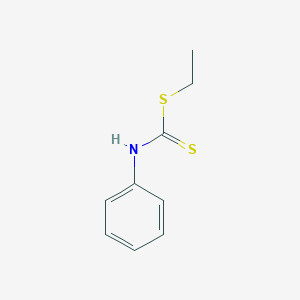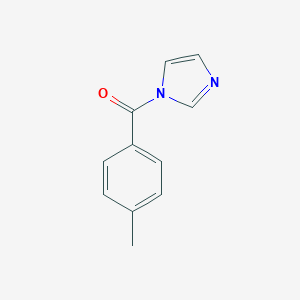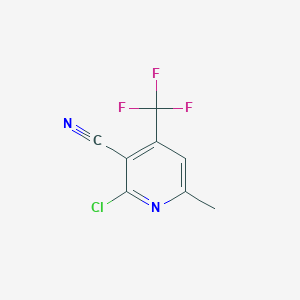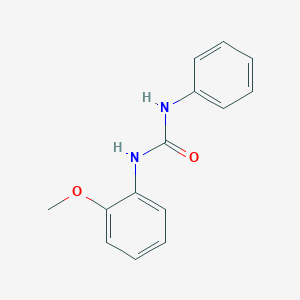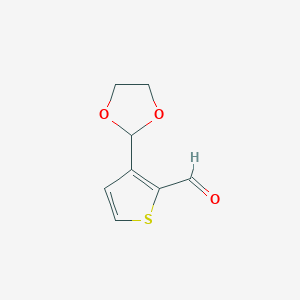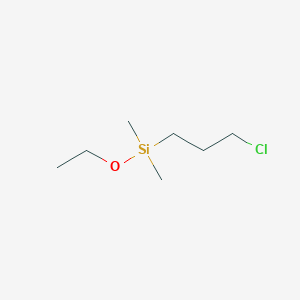
(3-クロロプロピル)エトキシジメチルシラン
概要
説明
(3-Chloropropyl)ethoxydimethylsilane, also known as CPEDMS, is a highly versatile organosilicon compound that has a wide range of applications in the scientific and industrial fields. This compound is synthesized by reacting 3-chloropropyltrimethoxysilane with ethylene oxide in the presence of a base catalyst, such as potassium hydroxide or sodium hydroxide. CPEDMS is a colorless liquid with a low vapor pressure and a low melting point. It is also highly soluble in water and organic solvents.
科学的研究の応用
多面体オリゴシルセスキオキサン(POSS)の合成
(3-クロロプロピル)エトキシジメチルシラン: は、3-クロロプロピル置換オリゴシルセスキオキサンの合成におけるモノマーとして用いられます。このプロセスは、制御された加水分解に続いて縮合反応が行われ、クロロプロピル基を持つPOSSを得るように最適化できます。これらの基は、さらなる修飾を可能にする反応性官能基を導入し、ポリマーおよび材料化学において価値があります .
材料の表面改質
この化合物は、表面改質のためのオルガノトリアルコキシシランのより反応性の高い代替物として機能します。オルガノトリクロロシランとは異なり、このプロセス中に有害な塩化水素を放出しません。これは、材料の表面に反応性層を作成するのに適しており、さらに官能化することができます .
ナノテクノロジーと化学工学
ハロイサイトナノチューブ(HNTs-Cl)は、(3-クロロプロピル)エトキシジメチルシランをハロイサイトナノチューブの表面にグラフトすることによって合成されます。この修飾により、HNTsの化学活性が大幅に向上し、ナノテクノロジーと化学工学における応用を持つ新しい材料を作成するための優れた候補となります .
分析化学
分析化学、特に高速液体クロマトグラフィー(HPLC)では、(3-クロロプロピル)エトキシジメチルシランを逆相クロマトグラフィーを使用して分析できます。この方法は、シラン化合物の合成における品質管理と研究に不可欠です .
粘土鉱物へのグラフト
この化合物は、ハロイサイトなどの粘土鉱物へのグラフトプロセスにおいて重要な役割を果たします。分散媒体、モル比、還流時間を変更することで、グラフトの程度を制御できます。このプロセスは、特定の化学的特性を持つ材料の開発に不可欠です .
カップリング反応のための活性部位の作成
(3-クロロプロピル)エトキシジメチルシラン: は、他の活性分子と反応できる表面に活性部位を作成するために使用されます。これは、高い化学活性を必要とする複雑な材料の合成において特に役立ちます .
官能基化ポリマーの開発
この化合物のクロロプロピル基は求核置換を受け、さまざまな官能基を導入することができます。この特性は、さまざまな分野で潜在的な応用を持つ官能基化ポリマーとコポリマーの開発において活用されています .
Safety and Hazards
(3-Chloropropyl)ethoxydimethylsilane is a combustible liquid . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
作用機序
Target of Action
(3-Chloropropyl)ethoxydimethylsilane is primarily used as a reagent and intermediate in organic synthesis . It is used to synthesize other organosilicon compounds .
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, it can react with 2-chloroethanol and acrylonitrile to synthesize β-chloropropanol . Then, β-chloropropanol reacts with dimethylchlorosilane to produce (3-Chloropropyl)ethoxydimethylsilane .
Biochemical Pathways
It is known to be involved in the synthesis of other organosilicon compounds .
Pharmacokinetics
It is known that the compound is a liquid at room temperature and has a boiling point of 87 °c (press: 30 torr) . It is soluble in organic solvents such as alcohols, ethers, and aromatic hydrocarbons .
Result of Action
The primary result of the action of (3-Chloropropyl)ethoxydimethylsilane is the synthesis of other organosilicon compounds . These compounds can have various applications, including use as thickeners, adjuvants, and lubricants in organic coatings and adhesives . They can also serve as cross-linking and modifying agents in silicone rubber and silicone resin .
Action Environment
The action, efficacy, and stability of (3-Chloropropyl)ethoxydimethylsilane can be influenced by environmental factors. For instance, it reacts slowly with moisture/water . Therefore, it should be stored in a sealed, dry place away from fire sources and direct sunlight . It should also be used in a well-ventilated area to avoid inhalation of its vapors .
生化学分析
Biochemical Properties
(3-Chloropropyl)ethoxydimethylsilane plays a significant role in biochemical reactions, particularly in the synthesis of organosilicon compounds. It interacts with various enzymes and proteins, facilitating the formation of siloxane bonds. These interactions are crucial in the modification of surfaces and the creation of silicon-based materials. The compound’s reactivity with enzymes and proteins is primarily due to its chloropropyl group, which can form covalent bonds with nucleophilic sites on biomolecules .
Cellular Effects
The effects of (3-Chloropropyl)ethoxydimethylsilane on cells and cellular processes are diverse. It can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with cellular proteins and enzymes can lead to changes in cellular activities, including alterations in metabolic pathways and gene expression profiles. These effects are often dependent on the concentration and exposure duration of the compound .
Molecular Mechanism
At the molecular level, (3-Chloropropyl)ethoxydimethylsilane exerts its effects through binding interactions with biomolecules. The chloropropyl group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression and alterations in cellular functions. The ethoxy group of the compound also contributes to its reactivity, enhancing its ability to interact with various biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Chloropropyl)ethoxydimethylsilane can change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature, pH, and the presence of other chemicals. Long-term exposure to the compound can lead to cumulative effects on cellular function, including potential cytotoxicity and changes in cellular metabolism. These temporal effects are important considerations in experimental design and data interpretation .
Dosage Effects in Animal Models
The effects of (3-Chloropropyl)ethoxydimethylsilane vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular functions, while higher doses can lead to significant changes in metabolic pathways and potential toxic effects. Threshold effects are often observed, where a specific dosage level triggers a marked response in the organism. High doses of the compound can result in adverse effects, including cytotoxicity and organ damage .
Metabolic Pathways
(3-Chloropropyl)ethoxydimethylsilane is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. Its interactions with enzymes such as cytochrome P450 can lead to the formation of reactive intermediates, which can further interact with cellular components and alter metabolic processes .
Transport and Distribution
Within cells and tissues, (3-Chloropropyl)ethoxydimethylsilane is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. The compound’s lipophilic nature allows it to diffuse across cell membranes, facilitating its distribution within the cell. The presence of specific transporters can also influence its uptake and intracellular concentration .
Subcellular Localization
The subcellular localization of (3-Chloropropyl)ethoxydimethylsilane is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization can affect its activity and function, with potential implications for cellular processes such as signal transduction, gene expression, and metabolic regulation .
特性
IUPAC Name |
3-chloropropyl-ethoxy-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17ClOSi/c1-4-9-10(2,3)7-5-6-8/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFBEYQLKOBDQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(C)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40159243 | |
| Record name | (3-Chloropropyl)ethoxydimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40159243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13508-63-9 | |
| Record name | (3-Chloropropyl)ethoxydimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13508-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chloropropyl)ethoxydimethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013508639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3-Chloropropyl)ethoxydimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40159243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-chloropropyl)ethoxydimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.473 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3-CHLOROPROPYL)ETHOXYDIMETHYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DZ4XF983L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



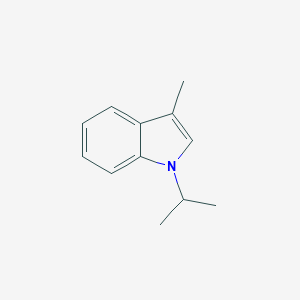
![6-Chlorobenzo[C]isoxazole](/img/structure/B84871.png)



